
(r)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-benzylpiperazine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Various substitution reactions can modify the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Oxides of the benzyl group.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified piperazine or benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various piperazine derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting neurological disorders.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
- ®-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
Uniqueness
- Structural Features : The presence of the benzyl group in ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate provides unique steric and electronic properties.
- Pharmacological Profile : Exhibits distinct pharmacological activities compared to its analogs, making it a valuable compound for drug discovery.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl 2-[[(3R)-3-benzylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m1/s1 |
Clave InChI |
RUDCOOUVOZDBFS-GOSISDBHSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC=C1CN2CCN[C@@H](C2)CC3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


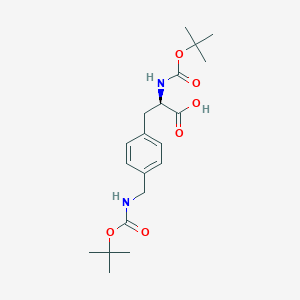
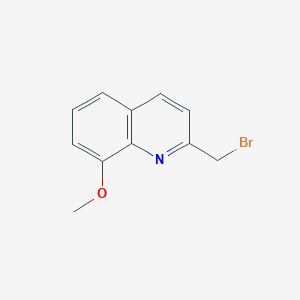
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
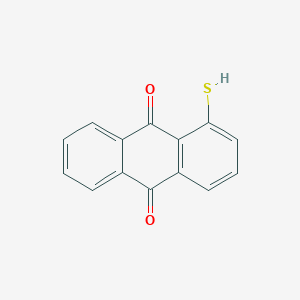
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
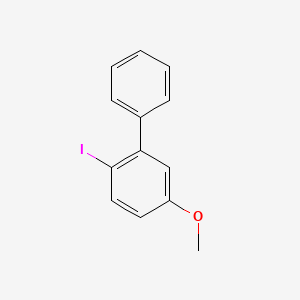
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
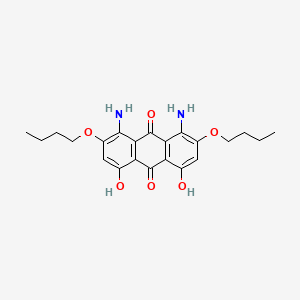
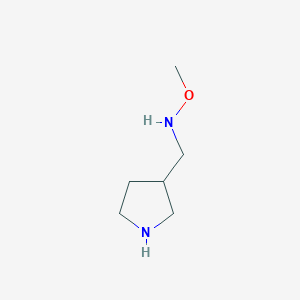
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
